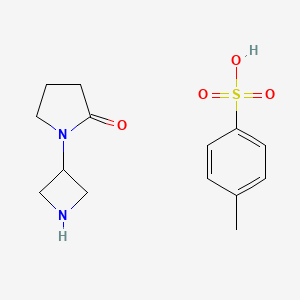
1-(Azetidin-3-yl)pyrrolidin-2-one tosylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-3-yl)pyrrolidin-2-one tosylate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of an azetidine ring fused with a pyrrolidinone moiety, and it is often used in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-3-yl)pyrrolidin-2-one tosylate typically involves the reaction of azetidine derivatives with pyrrolidinone under specific conditions. One common method includes the use of tosyl chloride as a reagent to introduce the tosylate group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the tosylate ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process often includes steps such as purification through recrystallization or chromatography to ensure the compound’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Azetidin-3-yl)pyrrolidin-2-one tosylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tosylate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Applications De Recherche Scientifique
1-(Azetidin-3-yl)pyrrolidin-2-one tosylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(Azetidin-3-yl)pyrrolidin-2-one tosylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Azetidin-2-one derivatives: Known for their biological activity and use in medicinal chemistry.
Pyrrolidinone derivatives: Widely used in pharmaceuticals and organic synthesis.
Propriétés
Formule moléculaire |
C14H20N2O4S |
|---|---|
Poids moléculaire |
312.39 g/mol |
Nom IUPAC |
1-(azetidin-3-yl)pyrrolidin-2-one;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H12N2O.C7H8O3S/c10-7-2-1-3-9(7)6-4-8-5-6;1-6-2-4-7(5-3-6)11(8,9)10/h6,8H,1-5H2;2-5H,1H3,(H,8,9,10) |
Clé InChI |
ACKWYGMDVDHCJH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(=O)N(C1)C2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


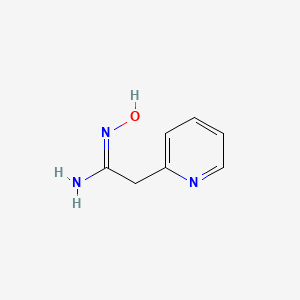
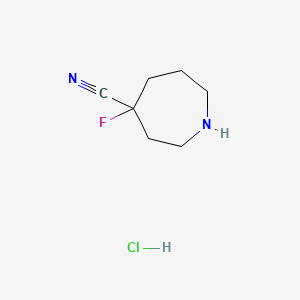
![3',5'-Difluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14021853.png)
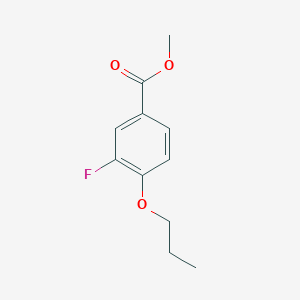
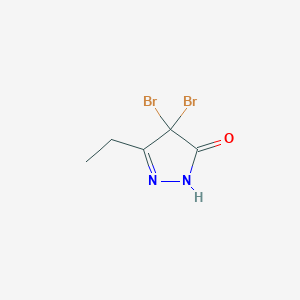
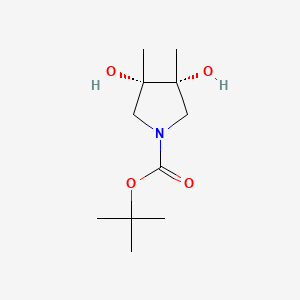
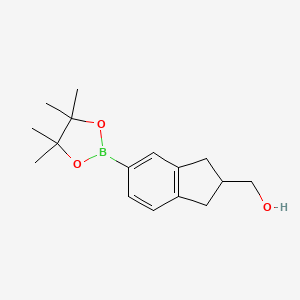
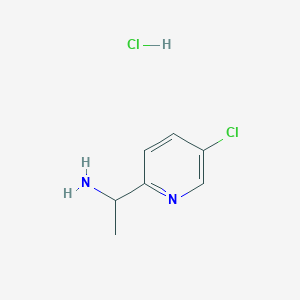
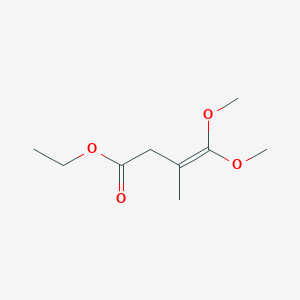
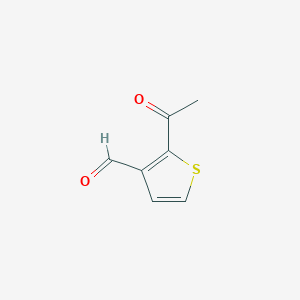

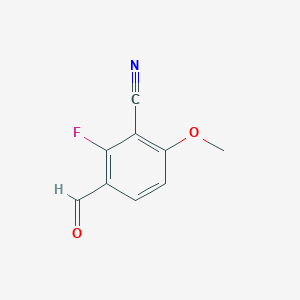
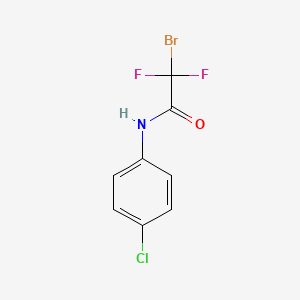
![(R)-4-Ethyl-4-hydroxy-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione](/img/structure/B14021931.png)
